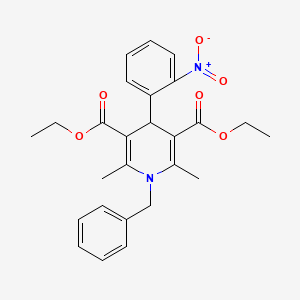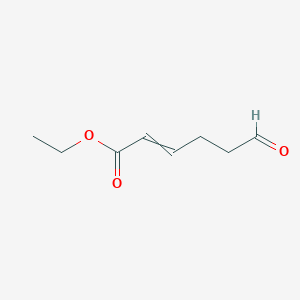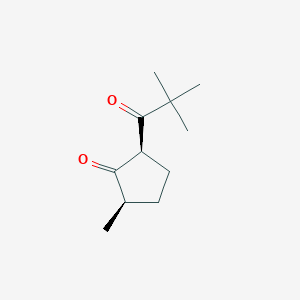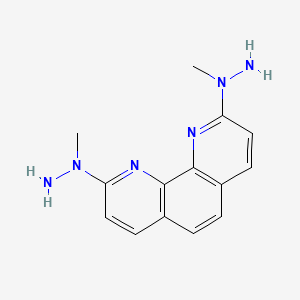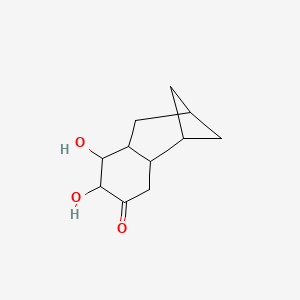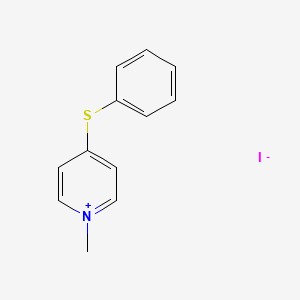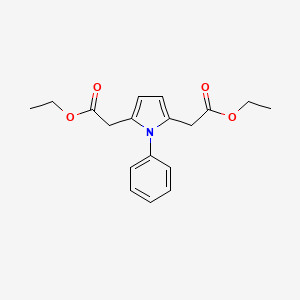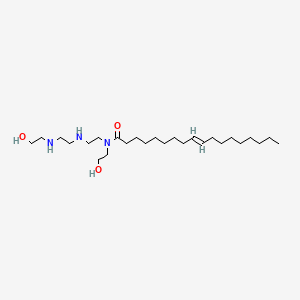
(Z)-N-(2-Hydroxyethyl)-N-(2-((2-((2-hydroxyethyl)amino)ethyl)amino)ethyl)-9-octadecenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(2-HYDROXYETHYL)-N-[2-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]AMINO]ETHYL]-9-OCTADECENAMIDE: is a complex organic compound characterized by its unique structure, which includes multiple hydroxyethyl and aminoethyl groups attached to an octadecenamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(2-HYDROXYETHYL)-N-[2-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]AMINO]ETHYL]-9-OCTADECENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions: Involving the reaction of octadecenoyl chloride with hydroxyethylamine derivatives under controlled conditions.
Reductive Amination: Utilizing reducing agents such as sodium borohydride to facilitate the formation of the desired amide linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes:
Batch Processing: Where reactions are carried out in large batches with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: Employing continuous reactors to streamline the production process and enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide or double bond in the octadecenamide backbone, resulting in the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction processes.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: In biological research, it is studied for its potential role in cellular processes and interactions due to its amphiphilic nature.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: In industrial applications, it is utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (Z)-N-(2-HYDROXYETHYL)-N-[2-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]AMINO]ETHYL]-9-OCTADECENAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethyl and aminoethyl groups facilitate binding to specific sites, modulating biological pathways and cellular functions. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, enhancing its versatility in various applications.
Comparación Con Compuestos Similares
- N-(2-HYDROXYETHYL)-N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]OCTADECANAMIDE
- N-(2-HYDROXYETHYL)-N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]HEXANOAMIDE
Comparison: Compared to similar compounds, (Z)-N-(2-HYDROXYETHYL)-N-[2-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]AMINO]ETHYL]-9-OCTADECENAMIDE exhibits unique properties due to the presence of the double bond in the octadecenamide backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
70815-11-1 |
|---|---|
Fórmula molecular |
C26H53N3O3 |
Peso molecular |
455.7 g/mol |
Nombre IUPAC |
(E)-N-(2-hydroxyethyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H53N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)29(23-25-31)22-20-27-18-19-28-21-24-30/h9-10,27-28,30-31H,2-8,11-25H2,1H3/b10-9+ |
Clave InChI |
WXOWRDPCPRCZJX-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)N(CCNCCNCCO)CCO |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)N(CCNCCNCCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)

![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)

